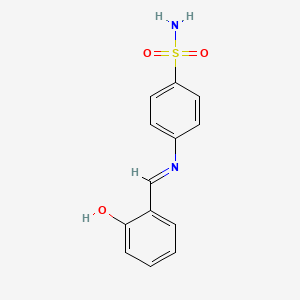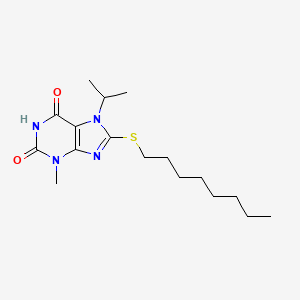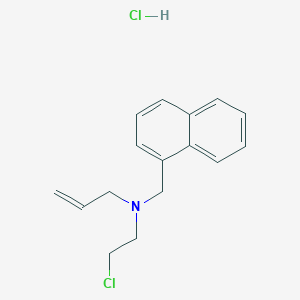
tert-Butyl 2-(benzofuran-2-carbonyl)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a benzofuran ring, a hydrazinecarboxylic acid moiety, and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER typically involves the reaction of benzofuran-2-carboxylic acid with hydrazinecarboxylic acid tert-butyl ester under specific conditions. One common method includes the use of coupling reagents such as HATU and bases like N,N-diisopropylethylamine in solvents like dichloromethane . The reaction is usually carried out under inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions.
Reduction: The hydrazine moiety can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .
Applications De Recherche Scientifique
N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, while the hydrazinecarboxylic acid moiety can form hydrogen bonds and other interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran-2-carboxylic acid derivatives: These compounds share the benzofuran ring and have similar chemical properties.
Hydrazinecarboxylic acid esters: These compounds contain the hydrazinecarboxylic acid moiety and exhibit similar reactivity.
Uniqueness
N’-(BENZOFURAN-2-CARBONYL)-HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the combination of the benzofuran ring and the hydrazinecarboxylic acid tert-butyl ester group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H16N2O4 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
tert-butyl N-(1-benzofuran-2-carbonylamino)carbamate |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)16-15-12(17)11-8-9-6-4-5-7-10(9)19-11/h4-8H,1-3H3,(H,15,17)(H,16,18) |
Clé InChI |
FQLBBPMTOMLGNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NNC(=O)C1=CC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11995821.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11995826.png)
![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)
![{(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium](/img/structure/B11995857.png)

![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)

